Bromo-PEG2-azide
Overview
Description
Bromo-PEG2-azide is an organic compound that features both azido and bromo functional groups. These functional groups make it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Mechanism of Action
Target of Action
Bromo-PEG2-azide, also known as 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane, is a versatile compound used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins that contain Alkyne, DBCO, or BCN groups .
Mode of Action
This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions result in a stable triazole linkage, which is crucial in the formation of ADCs and PROTACs .
Biochemical Pathways
In the context of PROTACs, this compound contributes to the selective degradation of target proteins. PROTACs exploit the intracellular ubiquitin-proteasome system, a major pathway for protein degradation in cells . The formation of a triazole linkage between the target protein and an E3 ubiquitin ligase leads to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its PEG spacer. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media . This enhances the bioavailability of the compound, allowing it to reach its targets effectively .
Result of Action
The action of this compound leads to the formation of stable triazole linkages in ADCs and PROTACs . In the case of PROTACs, this results in the selective degradation of target proteins, altering the protein composition within cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s stability and efficacy can be affected by the pH and temperature of its environment .
Biochemical Analysis
Biochemical Properties
Bromo-PEG2-azide plays a significant role in biochemical reactions. The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a good leaving group for nucleophilic substitution .
Molecular Mechanism
The molecular mechanism of this compound involves its azide group reacting with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is a key part of its mechanism of action. The bromide (Br) is a good leaving group for nucleophilic substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-PEG2-azide typically involves the reaction of 2-bromoethanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG2-azide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine.
Cycloaddition Reactions: The azido group can participate in click chemistry reactions.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts in the presence of alkyne.
Major Products
Substitution: 1-(2-Azidoethoxy)-2-(2-iodoethoxy)ethane.
Reduction: 1-(2-Aminoethoxy)-2-(2-bromoethoxy)ethane.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
Bromo-PEG2-azide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules through click chemistry.
Medicine: Potential use in drug development for targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Azidoethoxy)-2-(2-chloroethoxy)ethane
- 1-(2-Azidoethoxy)-2-(2-iodoethoxy)ethane
- 1-(2-Aminoethoxy)-2-(2-bromoethoxy)ethane
Uniqueness
Bromo-PEG2-azide is unique due to the presence of both azido and bromo functional groups, which provide a wide range of reactivity and applications in various fields.
Properties
IUPAC Name |
1-azido-2-[2-(2-bromoethoxy)ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCKRLVDTQCBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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